molecular formula C17H12N2O3 B5471044 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one

2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one

Cat. No.: B5471044
M. Wt: 292.29 g/mol
InChI Key: HJGKQMBZGZIVMB-VMPITWQZSA-N
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Description

2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one is an organic compound with the molecular formula C17H12N2O3 It is characterized by the presence of a quinoline ring system substituted with a nitrophenyl group through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-nitrobenzaldehyde and 4-hydroxyquinoline.

    Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with 4-hydroxyquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-[(E)-2-(4-nitrophenyl)ethenyl]-4-hydroxyquinoline.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Substitution: The ethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: 2-[(E)-2-(4-aminophenyl)ethenyl]-1H-quinolin-4-one.

    Oxidation: Various quinoline derivatives with different oxidation states.

    Substitution: Substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)ethanol: A compound with a similar nitrophenyl group but different functional groups.

    4-Nitrophenethyl alcohol: Another compound with a nitrophenyl group and an alcohol functional group.

    Butyl (E)-2-(4-nitrophenyl)ethenyl ether: A compound with a similar ethenyl linkage but different substituents.

Uniqueness

2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one is unique due to its quinoline ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-17-11-13(18-16-4-2-1-3-15(16)17)8-5-12-6-9-14(10-7-12)19(21)22/h1-11H,(H,18,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGKQMBZGZIVMB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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